Pep-1-cysteamide Trifluoroacetate
Description
Contextualization within Cell-Penetrating Peptide Research
Cell-penetrating peptides represent a class of peptides that can overcome the cellular membrane barrier and deliver various molecular cargoes into the cytoplasm and even the nucleus of cells. jpt.com Pep-1 is a prime example of an amphipathic CPP, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. abbiotec.com Its structure is characterized by a hydrophobic, tryptophan-rich domain and a hydrophilic, lysine-rich domain, separated by a spacer. abbiotec.com This dual nature is crucial for its interaction with and subsequent passage through the lipid bilayer of cell membranes.
The mechanism by which Pep-1 enters cells is a subject of detailed study and is understood to be largely independent of endocytosis, the common pathway for cellular uptake of macromolecules. jpt.comnih.gov Research suggests that the translocation of Pep-1 is an energy-independent process. nih.gov Biophysical studies involving circular dichroism and infrared spectroscopy have indicated that while the peptide's hydrophobic domain tends to form an amphipathic alpha-helical structure in the presence of lipid bilayers, it does not appear to form stable pores in the membrane. nih.gov Instead, it is proposed that electrostatic interactions are fundamental to the peptide-membrane interaction, leading to the formation of a transient peptide-lipid structure that facilitates its translocation across the membrane. nih.gov
Overview of Research Utility and Significance
The primary utility of Pep-1-cysteamide trifluoroacetate (B77799) in a research context lies in its function as a delivery vehicle. It can form non-covalent complexes with a variety of cargo molecules, including peptides and proteins, and transport them into a wide range of cell types. nih.gov This capability is of immense significance for studies that require the introduction of biologically active molecules into living cells.
One notable area of research involves the use of Pep-1 to deliver the tumor suppressor protein p27Kip into cells. nih.gov Studies have demonstrated that Pep-1 can form nanoparticle complexes with its cargo, and the size and homogeneity of these nanoparticles, which are dependent on the Pep-1/cargo ratio, directly influence the efficiency of delivery. nih.gov This highlights the importance of formulation parameters in the application of Pep-1 as a delivery system.
Furthermore, the versatility of the Pep-1 peptide has led to the design of novel derivatives with specific functionalities. For instance, by substituting certain amino acids, a modified peptide named Pep-1-K was created. nih.govosti.gov This derivative exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa, while showing minimal hemolytic activity against human red blood cells. nih.govosti.gov This suggests that the Pep-1 scaffold can be engineered for targeted therapeutic applications. The mechanism of action for Pep-1-K appears to involve the formation of small channels in the bacterial membrane that allow the passage of ions but not larger molecules. nih.govosti.gov
In the context of specific diseases, Pep-1-cysteamide has been investigated for its potential in treating cystinosis, a rare genetic disorder characterized by the accumulation of cystine within cellular lysosomes. creative-peptides.com The peptide is designed to navigate to the lysosomes and help reduce the buildup of cystine. creative-peptides.com Additionally, research has shown that Pep-1 possesses antichlamydial activity by inhibiting the intracellular growth and replication of Chlamydia trachomatis. nih.gov
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H202N36O33S.C2HF3O2/c1-74(2)115(135(205)149-60-62-210)172-125(195)98(43-21-26-58-145)159-123(193)99(44-27-59-150-140(147)148)160-121(191)96(41-19-24-56-143)157-120(190)95(40-18-23-55-142)158-122(192)97(42-20-25-57-144)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-152-90-35-13-8-30-85(80)90)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-155-93-38-16-11-33-88(83)93)168-130(200)107(66-82-71-154-92-37-15-10-32-87(82)92)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-151-89-34-12-7-29-84(79)89)167-129(199)106(65-81-70-153-91-36-14-9-31-86(81)91)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)161-119(189)94(156-78(6)181)39-17-22-54-141;3-2(4,5)1(6)7/h7-16,29-38,68-72,74-77,94-110,115-118,151-155,177-180,210H,17-28,39-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,205)(H,156,181)(H,157,190)(H,158,192)(H,159,193)(H,160,191)(H,161,189)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,150);(H,6,7)/t75-,76-,77-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGDDCKXSRMGD-RSNQDEOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H203F3N36O35S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3063.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis and Chemical Modification Strategies
Solid-Phase Peptide Synthesis Methodologies for Pep-1-cysteamide Trifluoroacetate (B77799)
Solid-phase peptide synthesis (SPPS) is the cornerstone of producing Pep-1-cysteamide trifluoroacetate. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step.
The most commonly employed strategy for the synthesis of peptides like Pep-1-cysteamide is the fluorenylmethyloxycarbonyl (Fmoc)-based protocol. chempep.com This method utilizes the Fmoc group as a temporary protecting group for the N-terminus of the amino acids. The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). chempep.com
The synthesis cycle for each amino acid addition involves two key steps:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed by treatment with a piperidine solution.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the resin-bound peptide.
This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents is critical for ensuring high coupling efficiency and minimizing side reactions. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyanohydroxyiminoacetate (Oxyma), or phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). chempep.com
A representative, though generalized, Fmoc-SPPS cycle for a single amino acid addition is detailed in the table below.
| Step | Reagent/Solvent | Time | Purpose |
| 1. Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | 30 min | To swell the resin and prepare it for synthesis. |
| 2. Deprotection | 20% Piperidine in DMF | 5-20 min | To remove the Fmoc protecting group from the N-terminus. |
| 3. Washing | DMF, Isopropanol (IPA), DCM | 5 x 1 min | To remove excess piperidine and byproducts. |
| 4. Coupling | Fmoc-amino acid, Coupling reagent (e.g., DIC/Oxyma), Solvent (e.g., DMF) | 1-2 hours | To form the peptide bond. |
| 5. Washing | DMF, IPA, DCM | 5 x 1 min | To remove excess reagents and byproducts. |
This table represents a general protocol; specific times and reagents may vary depending on the scale of the synthesis and the specific amino acid being coupled.
The presence of a cysteine residue in the Pep-1 sequence introduces specific challenges during SPPS. The thiol group in the cysteine side chain is highly nucleophilic and susceptible to oxidation and other side reactions. Therefore, it is crucial to protect the thiol group throughout the synthesis. rsc.org
Commonly used cysteine protecting groups in Fmoc-SPPS include:
Trityl (Trt): This is a widely used protecting group that is labile to trifluoroacetic acid (TFA), meaning it is removed during the final cleavage of the peptide from the resin. sigmaaldrich.com This is suitable when a free thiol is desired in the final product.
Acetamidomethyl (Acm): The Acm group is stable to TFA and requires treatment with reagents like iodine or silver acetate (B1210297) for removal. This allows for selective deprotection and subsequent modification of the cysteine residue while the peptide is still on the resin or after purification.
tert-Butyl (tBu): This protecting group is also stable to TFA and requires harsher conditions for removal, often involving mercuric acetate or other specialized reagents.
4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt): These are highly acid-labile protecting groups that can be removed under very mild acidic conditions, allowing for orthogonal deprotection strategies on the resin. csic.es
The synthesis of peptides with a C-terminal cysteine is particularly problematic and can be prone to racemization and the formation of piperidinyl-alanine adducts due to the acidity of the α-proton. csic.esresearchgate.net Strategies to mitigate these side reactions include the use of specific protecting groups like tetrahydropyran (B127337) (Thp) and 4-methoxytrityl (Mmt), which have been shown to minimize these unwanted reactions. csic.esconsensus.app Another approach is to anchor the cysteine to the resin via its side-chain thiol group, which can also reduce the risk of racemization. researchgate.net
| Protecting Group | Cleavage Conditions | Key Features |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | Commonly used; removed during final cleavage. sigmaaldrich.com |
| Acetamidomethyl (Acm) | Iodine, Silver Acetate | Stable to TFA; allows for selective deprotection. |
| tert-Butyl (tBu) | Mercuric Acetate | Stable to TFA; requires specific deprotection reagents. |
| 4-methoxytrityl (Mmt) | Dilute TFA (e.g., 1-2%) | Highly acid-labile; enables on-resin modification. csic.es |
| Tetrahydropyran (Thp) | Acidic conditions | Can minimize racemization of C-terminal cysteine. csic.esconsensus.app |
This table provides a summary of common cysteine protecting groups and their general characteristics.
Following the successful assembly of the peptide chain on the solid support, the peptide must be cleaved from the resin and all side-chain protecting groups removed. In Fmoc-SPPS, this is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). genscript.com This cleavage cocktail usually contains scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to capture the reactive carbocations generated from the cleavage of the protecting groups and prevent side reactions.
The use of TFA in the final cleavage step results in the formation of the peptide as a trifluoroacetate salt. The trifluoroacetate anion (TFA⁻) acts as a counter-ion to the positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic amino acids like lysine (B10760008) and arginine. genscript.com While often an unavoidable consequence of the synthesis, the TFA salt form can influence the physicochemical properties of the peptide. lifetein.com
Potential effects of the trifluoroacetate counter-ion include:
Solubility: The presence of TFA can affect the solubility of the peptide in different solvents. lifetein.com
Secondary Structure: Studies have shown that TFA can influence the secondary structure of peptides, in some cases promoting the formation of helical structures. genscript.comnih.gov
Stability: The TFA salt form can impact the physical stability of the peptide, potentially affecting its aggregation propensity. nih.gov
Biological Activity: In some cellular assays, TFA itself has been shown to have biological effects, which need to be considered when interpreting experimental results. genscript.com
For certain applications, it may be necessary to exchange the trifluoroacetate counter-ion for a different one, such as acetate or hydrochloride, through techniques like ion-exchange chromatography. lifetein.com
Derivatization Approaches for this compound
Once the Pep-1-cysteamide peptide has been synthesized and purified, it can be further modified to enhance its properties or to introduce specific functionalities. These derivatization strategies can be applied to the N-terminus, the C-terminus, or specific amino acid side chains.
N-terminal acetylation is a common modification performed on synthetic peptides. This involves the addition of an acetyl group to the free N-terminal amine. This modification can be carried out either on the resin-bound peptide after the final Fmoc deprotection step or on the purified peptide in solution. On-resin acetylation is often preferred for its simplicity and high efficiency.
The primary reasons for N-terminal acetylation include:
Increased Stability: Acetylation blocks the N-terminus from degradation by exopeptidases, thereby increasing the in vivo half-life of the peptide.
Mimicking Native Proteins: Many naturally occurring intracellular proteins are N-terminally acetylated. Acetylation of synthetic peptides can therefore make them better mimics of their native counterparts.
Studies on other cell-penetrating peptides have shown that N-terminal acetylation can influence their cellular uptake and cytotoxicity. nih.gov While specific studies on the N-terminal acetylation of Pep-1-cysteamide are not extensively reported, the general principles suggest that this modification could modulate its biological activity.
The presence of a cysteamide moiety at the C-terminus is a defining feature of Pep-1-cysteamide. Cysteamine (B1669678) is the decarboxylated form of cysteine and contains a primary amine and a thiol group. The integration of cysteamide at the C-terminus of a peptide during SPPS requires specific strategies.
One approach involves the use of a pre-loaded resin where cysteamine is already attached to the solid support. Alternatively, a protected form of cysteamine can be coupled to the C-terminal amino acid in solution before its attachment to the resin. A more common method involves the on-resin modification of a C-terminal cysteine residue. For instance, a protected C-terminal cysteine can be selectively deprotected and then subjected to a series of reactions to convert the carboxylic acid to a cysteamide group.
The cysteamide moiety offers several possibilities for further functionalization:
Disulfide Bond Formation: The thiol group of cysteamide can be used to form disulfide bonds with other thiol-containing molecules, such as other peptides, proteins, or labeling reagents.
Amine-Reactive Chemistry: The primary amine of cysteamide can be a target for various amine-reactive chemical modifications, allowing for the attachment of a wide range of functional groups, including fluorophores, biotin, or drug molecules.
Peptide Ligation: Recent research has highlighted the role of cysteamine in mediating spontaneous peptide ligation, suggesting its potential use in the chemical synthesis of larger and more complex peptide structures. nih.govacs.org
The functionalization of the C-terminal cysteamide can significantly expand the utility of Pep-1, enabling its use in a broader range of applications, from basic research to the development of targeted delivery systems. The choice of functionalization strategy will depend on the specific goals of the study and the desired properties of the final conjugate.
Site-Specific Amino Acid Substitutions and Analog Generation
The generation of analogs through site-specific amino acid substitution is a cornerstone of peptide research, enabling the fine-tuning of a peptide's biological activity, stability, and physical properties. This strategy involves the deliberate replacement of one or more amino acids in the parent peptide sequence to investigate structure-activity relationships or to enhance desired characteristics.
In the context of peptides like Pep-1, which possess a defined sequence, substitutions can be strategically made to modulate function. For instance, the design of analogs for the antimicrobial peptide piscidin-1 highlights this approach. To explore the role of its heptad repeat structural motif, researchers have designed analogs by systematically replacing specific isoleucine residues with alanine (B10760859) or valine. nih.gov The positions for these substitutions are chosen to probe the contribution of amino acids at different locations within the peptide's helical structure. nih.gov Such modifications can lead to analogs with altered cytotoxicity or modified biological activity. nih.gov
The process of creating these analogs typically utilizes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled sequentially on a resin support. nih.gov During synthesis, instead of adding the original amino acid at a specific position, a protected derivative of the substitute amino acid is incorporated into the growing chain.
Studies on other peptides have shown that even minor substitutions can significantly alter the peptide's conformation and its interactions with biological targets. researchgate.net These intra-residual interactions can be modified by a single substitution, potentially changing how the peptide is recognized by receptors or other molecules. researchgate.net High-resolution structural studies of ribosomal complexes have further revealed that specific amino acids in a nascent peptide chain can directly influence interactions with other molecules by establishing specific contacts or by sterically hindering binding. biorxiv.org This principle underscores the power of single amino acid substitutions in rationally designing peptide analogs with novel properties.
The table below illustrates an example of analog generation using piscidin-1, where specific residues were substituted.
Table 1: Examples of Piscidin-1 Analogs via Site-Specific Amino Acid Substitution
| Parent Peptide | Position of Substitution | Original Amino Acid | Substituted Amino Acid |
|---|---|---|---|
| Piscidin-1 | 5 | Isoleucine | Alanine |
| Piscidin-1 | 9 | Isoleucine | Alanine |
| Piscidin-1 | 16 | Isoleucine | Alanine |
| Piscidin-1 | 5 | Isoleucine | Valine |
| Piscidin-1 | 9 | Isoleucine | Valine |
| Piscidin-1 | 16 | Isoleucine | Valine |
Data sourced from a study on piscidin-1 analogs, demonstrating how single substitutions are used to generate novel peptides for structure-activity analysis. nih.gov
Impact of Counter-ion in Peptide Studies
The counter-ion associated with a synthetic peptide is a critical but often overlooked variable that can significantly influence research outcomes. Synthetic peptides produced using solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl chemistry are typically cleaved from the resin and deprotected using trifluoroacetic acid (TFA). nih.gov Furthermore, TFA is a common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) used for purification. nih.govnih.gov Consequently, the final lyophilized peptide product, such as Pep-1-cysteamide, is often supplied as a trifluoroacetate salt, where the TFA anion (CF₃COO⁻) acts as a counter-ion to protonated basic amino acid residues (like Lysine and Arginine) and the N-terminus. nih.govgenscript.commolecularcloud.org
The presence of the trifluoroacetate (TFA) counter-ion can have profound and varied effects on the physicochemical properties and biological activity of peptides, potentially confounding experimental data. genscript.comnovoprolabs.com
Structural and Spectroscopic Interference: TFA can directly affect the secondary structure of peptides. nih.gov It can alter hydrogen-bonding networks, which are crucial for maintaining conformations like alpha-helices and beta-sheets. nih.govgenscript.com For example, in studies with the peptide LL-37, TFA was shown to be more effective at inducing a helical structure compared to other anions like chloride. nih.gov In contrast, for Pediocin PA-1, TFA was reported to cause a slight increase in helical structure compared to its chloride salt, but without a significant change in antimicrobial activity. nih.gov Furthermore, TFA presents a significant challenge in structural analyses using Fourier-transform infrared (FTIR) spectroscopy. It has a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), interfering with accurate structural characterization. genscript.com
Biological Activity Modulation: The TFA counter-ion can exhibit its own bioactivity, which may lead to misinterpretation of the peptide's intrinsic function. Research has shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes. genscript.com It has also been found to act as an allosteric regulator on the glycine (B1666218) receptor, increasing receptor activity at low glycine concentrations. genscript.comnovoprolabs.com In some contexts, TFA has been observed to hinder cell growth at nanomolar concentrations while promoting it at higher millimolar doses. genscript.comnovoprolabs.com The type of counter-ion can also lead to different outcomes in cytotoxicity and hemolytic activity assays. For a selection of antimicrobial peptides, the trifluoroacetate, acetate, and chloride salts exhibited inconsistent patterns of activity, emphasizing that the counter-ion is a critical variable in these assessments. nih.gov
Immunological and In Vivo Effects: In an in vivo setting, TFA can trifluoroacetylate amino groups on proteins and phospholipids (B1166683), a modification that has the potential to elicit an antibody response. genscript.comnovoprolabs.com This introduces a significant confounding variable in immunological studies and in the evaluation of a peptide's in vivo efficacy and safety. Given these wide-ranging effects, it is often recommended that the TFA counter-ion be exchanged for a more biologically compatible one, such as acetate or hydrochloride, before conducting biological assessments. genscript.com
The following table summarizes the documented effects of the trifluoroacetate counter-ion in peptide research.
Table 2: Summary of Trifluoroacetate (TFA) Counter-ion Effects in Peptide Research
| Area of Study | Observed Effect of TFA | Research Finding Reference |
|---|---|---|
| Structural Analysis | Can alter peptide secondary structure (e.g., helicity). | nih.govgenscript.comnih.gov |
| Spectroscopy (FTIR) | Absorbance overlaps with peptide amide I band, interfering with analysis. | genscript.com |
| Cell-Based Assays | Can inhibit or, at different concentrations, promote cell proliferation. | genscript.comnovoprolabs.com |
| Receptor Modulation | May act as an allosteric regulator on certain receptors (e.g., glycine receptor). | genscript.comnovoprolabs.com |
| Biological Activity | Can alter cytotoxicity and hemolytic activity profiles of peptides. | nih.govgenscript.com |
| In Vivo Studies | Can cause trifluoroacetylation of host proteins, potentially leading to an immune response. | genscript.comnovoprolabs.com |
| Chromatography (HPLC) | Used as an ion-pairing agent to improve peptide separation and resolution. | nih.govnih.govnih.gov |
Iii. Mechanistic Investigations of Cellular Translocation
Exploration of Pep-1-Cysteamide Trifluoroacetate (B77799) Uptake Pathways
The primary mode of entry for Pep-1 is considered to be direct translocation across the cell membrane, a process distinct from the classical endocytic pathways. nih.govmdpi.comnih.gov However, the precise mechanisms are multifaceted and can be influenced by the cellular context and experimental conditions.
While Pep-1 is largely characterized by its ability to bypass endocytosis, some studies suggest that endocytic pathways can play a role under specific circumstances. nih.gov In mammalian cells, the internalization of Pep-1 is generally reported to be independent of the endosomal pathway, which allows it to avoid lysosomal degradation and rapidly release its cargo into the cytoplasm. nih.govmdpi.com
However, research in plant systems has provided a different perspective. In Arabidopsis, the plant peptide Pep1, in conjunction with its receptor PEPR1, has been shown to undergo internalization via clathrin-mediated endocytosis (CME). frontiersin.org This process involves the transport of the internalized peptide-receptor complex through the trans-Golgi network/early endosome (TGN/EE) and prevacuolar compartment (PVC) pathways to the vacuole for degradation. frontiersin.org These findings highlight that while direct translocation is the predominant and functionally critical pathway in many systems, the possibility of endocytic uptake, particularly when specific receptors are involved, cannot be entirely dismissed and may represent a mechanism for signal desensitization. frontiersin.org
Direct translocation is an energy-independent process where the peptide traverses the lipid bilayer to enter the cytosol directly. mdpi.com Several models have been proposed to explain how Pep-1 achieves this feat, with evidence pointing towards a mechanism involving significant peptide-membrane interactions.
One prominent model suggests the formation of a transient, pore-like structure. nih.govnih.gov According to this model, the interaction of Pep-1 with the cell membrane induces a conformational change in the peptide, favoring an α-helical structure that inserts into the membrane and forms a temporary transmembrane pore. nih.govnih.gov This allows the peptide and its associated cargo to pass through the membrane. nih.gov Some studies support the formation of water pores approximately 2 nm in diameter. unil.ch
Conversely, other detailed biophysical studies argue against the formation of stable pores. tandfonline.comnih.gov These investigations suggest that while Pep-1 destabilizes the membrane, it does not create distinct, long-lived pores at concentrations required for translocation. tandfonline.comnih.gov Instead, alterations in membrane permeability that could be construed as pores only occur at very high peptide-to-lipid ratios that lead to complete membrane disintegration. tandfonline.comnih.gov This line of evidence proposes that translocation occurs through the formation of a transient peptide-lipid structure, where electrostatic interactions and the peptide's ability to destabilize the membrane are the key driving forces. tandfonline.comnih.gov This process is sometimes described within broader frameworks for cell-penetrating peptides (CPPs), such as the "carpet-like" or "inverted micelle" models. mdpi.com
A key distinction in cellular uptake mechanisms is their reliance on cellular energy (ATP). Endocytosis is a classic energy-dependent process, requiring metabolic energy to form and transport vesicles. nih.gov In stark contrast, the direct translocation pathway utilized by Pep-1 is consistently described as an energy-independent mechanism. mdpi.comtandfonline.comnih.gov
Studies have demonstrated that Pep-1 can efficiently translocate across membranes both in vitro and in vivo through a physical-mediated mechanism that does not require metabolic energy. tandfonline.com This translocation is promoted by the transmembrane potential, relying on the physicochemical interactions between the peptide and the lipid bilayer. tandfonline.com The primary amphipathicity of Pep-1, which gives it a high affinity for lipid membranes, is a crucial factor in this energy-independent process. nih.govtandfonline.com The ability to bypass energy-dependent endosomal pathways is a significant advantage of Pep-1, as it avoids trapping and degradation of the cargo within endosomes. mdpi.com
Biophysical Characterization of Membrane Interactions
The translocation of Pep-1 is fundamentally governed by its biophysical interactions with the components of the cell membrane. These interactions initiate the uptake process and drive the conformational changes necessary for the peptide to cross the lipid bilayer.
Studies using model lipid membranes have been instrumental in dissecting the molecular interactions of Pep-1. The interaction is a rapid, multistep process that begins with the peptide's adsorption to the membrane surface, a step primarily governed by electrostatic attractions. nih.gov As a cationic peptide, Pep-1 has a high affinity for the negatively charged phospholipids (B1166683) often found in biological membranes. nih.govtandfonline.com Following this initial binding, the peptide inserts into the hydrophobic core of the membrane. nih.gov
The nature of this interaction is highly dependent on the physical state of the lipid bilayer. Research using sum frequency generation (SFG) vibrational spectroscopy has provided detailed insights into these interactions with different model membranes.
Table 1: Interaction of Pep-1 with Different Model Lipid Bilayers
| Model Membrane | Lipid Composition | Phase | Observed Pep-1 Conformation | Reference |
| Gel-Phase Bilayer | DPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol) | Gel | β-sheet | nih.govacs.orgresearchgate.net |
| Fluid-Phase Bilayer | POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol)) | Fluid | Mix of α-helical and β-sheet structures | nih.govacs.orgresearchgate.net |
These findings demonstrate that the lipid environment critically influences the structural behavior of Pep-1 upon membrane association. nih.govacs.org The peptide's interaction with membranes is not uniform but is modulated by the phase state of the lipids.
Pep-1 undergoes significant conformational changes upon interacting with membranes, a transition that is essential for its translocation function. In an aqueous environment, Pep-1 is largely unstructured. nih.gov However, upon encountering phospholipids, it transitions to a more ordered, helical conformation. nih.govtandfonline.com Circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) studies have confirmed this transition, indicating that Pep-1 adopts a helical structure in the presence of lipid membranes. nih.govnih.gov This induced helicity is thought to facilitate the peptide's insertion into the membrane. nih.gov
More advanced spectroscopic studies have revealed a more complex picture of these conformational changes, showing they are also dependent on peptide concentration and the specific lipid environment.
Table 2: Concentration-Dependent Orientation and Conformation of Pep-1 on Fluid-Phase POPG Bilayers
| Pep-1 Concentration | Predominant Secondary Structure(s) | Orientation of α-Helical Segment | Reference |
| 0.28 µM | Mix of α-helix and β-sheet | Nearly perpendicular to the bilayer plane | nih.govacs.orgresearchgate.net |
| 1.4 µM | Mix of α-helix and β-sheet | Nearly perpendicular to the bilayer plane | nih.govacs.orgresearchgate.net |
| 7.0 µM | Mix of α-helix and β-sheet (potential increase in β-turns/disordered structures) | Broad orientation distribution | nih.govacs.orgresearchgate.net |
At lower concentrations, the α-helical domains of Pep-1 orient themselves nearly perpendicular to the membrane surface, suggesting an insertion-ready state. nih.govacs.org As the concentration increases, this defined orientation is lost, shifting to a broader distribution. nih.govacs.org This dynamic behavior, where conformation and orientation are modulated by both the lipid environment and peptide concentration, is crucial to the translocation process. nih.govacs.org
Role of Amphipathicity in Cellular Permeation
The primary structure of Pep-1 is inherently amphipathic, possessing distinct hydrophobic and hydrophilic domains. This dual nature is a key determinant of its interaction with and subsequent permeation across the lipid bilayer of cell membranes. The hydrophobic tryptophan-rich domain facilitates insertion into the nonpolar core of the membrane, while the hydrophilic lysine-rich domain interacts favorably with the polar head groups of phospholipids and the aqueous cellular environment.
The interaction of Pep-1 with model membranes is a dynamic process influenced by peptide concentration. Spectroscopic studies have revealed that at lower concentrations, Pep-1 adopts a more perpendicular orientation with respect to the membrane plane, which is believed to be conducive to translocation. nih.gov As the concentration increases, the orientation becomes more varied. nih.gov
Table 1: Influence of Pep-1 Concentration on its Orientation in Fluid-Phase Lipid Bilayers
| Peptide Concentration (μM) | Deduced Tilt Angle (relative to membrane normal) | Observed Secondary Structure |
|---|---|---|
| 0.28 | ~18° | Mix of α-helical and β-sheet |
| 1.4 | ~15° | Mix of α-helical and β-sheet |
| 7.0 | Broad orientation distribution | Predominantly β-sheet and disordered structures |
Data synthesized from molecular interaction studies of Pep-1 with model membranes. nih.gov
These findings highlight that the amphipathicity of Pep-1 is not a static feature but rather one that dynamically influences its interaction with the cell membrane, with concentration-dependent effects on its orientation and subsequent translocation efficiency.
Molecular Dynamics and Computational Modeling of Translocation
To gain a more granular understanding of the translocation process at an atomic level, researchers have employed molecular dynamics (MD) simulations and other computational modeling techniques. These powerful tools allow for the visualization and analysis of the transient and complex interactions between Pep-1 and the lipid bilayer that are often difficult to capture through experimental methods alone.
MD simulations have been instrumental in proposing and refining models of Pep-1 translocation. These simulations often model a patch of a lipid bilayer, the peptide, and the surrounding aqueous environment. By applying fundamental laws of physics, the trajectory of each atom can be calculated over time, providing a dynamic picture of the translocation event.
Key insights from computational studies suggest that the initial interaction is driven by electrostatic forces between the cationic lysine-rich domain of Pep-1 and the negatively charged components of the cell membrane. Following this initial binding, the hydrophobic tryptophan residues are believed to insert into the lipid core of the membrane.
The precise mechanism of translocation remains a topic of active investigation, with computational models exploring various possibilities, including the formation of transient pores or a "carpet-like" mechanism where the peptide disrupts the membrane organization to facilitate its passage. Some steered MD simulations, where an external force is applied to pull the peptide across the membrane, have been used to calculate the energy barriers associated with translocation and to identify key intermediate states. nih.gov
Table 2: Representative Parameters for Molecular Dynamics Simulations of Peptide-Membrane Interactions
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Force Field | CHARMM, GROMOS, AMBER | Defines the potential energy function for all atoms in the system. |
| Membrane Model | POPC, DPPC, or complex mixtures | Represents the lipid composition of the cell membrane. |
| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | The duration of the simulation, which needs to be long enough to observe the translocation event. |
| Temperature | ~310 K (37 °C) | Simulates physiological temperature. |
| Pressure | 1 bar | Maintains constant pressure in the simulation box. |
This table provides a general overview of parameters commonly used in MD simulations of peptide-membrane interactions and is not specific to a single study on Pep-1-cysteamide Trifluoroacetate.
Iv. Research Applications As a Cargo Delivery Vector
Delivery of Nucleic Acid Species in Cellular Research
The ability of Pep-1-cysteamide trifluoroacetate (B77799) to facilitate the intracellular delivery of nucleic acids has been explored in various research contexts. This capability is crucial for applications aiming to modulate gene expression for experimental purposes.
The delivery of plasmid DNA into cells is a fundamental technique in molecular biology for inducing the expression of a foreign gene. While specific quantitative data on the transfection efficiency of Pep-1-cysteamide trifluoroacetate with plasmid DNA in mammalian cells is not extensively detailed in publicly available literature, the general principles of CPP-mediated plasmid delivery are well-established. Research on other cell-penetrating peptides has demonstrated the potential of such systems. For instance, studies with novel CPPs have shown successful gene expression in cell lines like MCF7 and HSC-T6 at varying peptide-to-plasmid ratios. nih.gov In a study involving a different cationic fusion peptide, a 3.5-fold higher transformation efficiency was observed for the delivery of large plasmid DNA into Escherichia coli when compared to traditional electroporation methods. researchgate.net These examples highlight the potential of CPP-based systems for plasmid DNA delivery, a field where Pep-1 continues to be investigated.
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting the synthesis of a target protein. A significant challenge in their application is their efficient delivery into the cell cytoplasm and nucleus. This compound is investigated as a vehicle to overcome this barrier. The mechanism of delivery generally involves the formation of a non-covalent complex between the positively charged peptide and the negatively charged antisense oligonucleotide. This complex is then able to interact with the cell membrane and facilitate internalization. While the precise mechanisms are still under investigation, it is believed that Pep-1 can induce transient pore formation in the cell membrane, allowing the complex to enter the cytoplasm. mdpi.com The subsequent dissociation of the complex releases the antisense oligonucleotide to find its target mRNA. The effectiveness of this delivery can be influenced by factors such as the ratio of peptide to oligonucleotide and the specific cell type.
Small interfering RNAs (siRNAs) and peptide nucleic acids (PNAs) are other classes of molecules used for gene silencing. Research has explored the use of Pep-1 for their delivery, although with varying degrees of success. Some studies have reported that while Pep-1 can facilitate the uptake of siRNA, it may result in only limited gene silencing, potentially due to a low binding affinity for the siRNA molecules. nih.gov In contrast, studies with other peptide-based delivery systems have shown significant gene knockdown. For example, a study using the histidine-rich peptide LAH4-L1 to deliver siRNA targeting the GAPDH gene demonstrated a dose-dependent reduction in gene activity, reaching up to 81.6% silencing. This highlights the potential of peptide-based systems, though optimization for specific peptides like Pep-1 is crucial.
With respect to Peptide Nucleic Acids (PNAs), which are synthetic DNA analogs with a neutral backbone, Pep-1 has been shown to internalize these molecules, particularly those with a phosphonate (B1237965) modification (PHONA). mdpi.com However, detailed quantitative data on the functional efficacy of Pep-1-mediated PNA delivery in terms of target gene knockdown in various research models remains an area of active investigation.
Table 1: Illustrative Examples of Gene Silencing Efficacy with Peptide-Based Delivery Systems This table presents data from studies on various cell-penetrating peptides to illustrate the type of efficacy data generated in this research area. Note that not all data pertains directly to this compound.
| Peptide System | Target Gene | Cell Line | Reported Knockdown Efficiency | Reference |
|---|---|---|---|---|
| LAH4-L1 | GAPDH | A549 | Up to 81.6% reduction in activity | nih.gov |
| Cyclic Amphipathic Peptides (CAPs) | TTF-1 | A549 | >80% mRNA knockdown | acs.org |
| PepFect 14 | OCT4 | hES cells | ~70% protein level reduction | nih.gov |
Protein and Peptide Transduction in Cellular Systems
The delivery of functional proteins and peptides into living cells is a powerful technique for studying cellular functions and for potential therapeutic applications. This compound has been extensively studied as a vector for protein transduction.
A key feature of Pep-1 is its ability to form stable, non-covalent complexes with a wide range of protein and peptide cargoes. nih.gov This interaction is facilitated by the amphipathic nature of the Pep-1 peptide, which consists of a hydrophobic tryptophan-rich domain and a hydrophilic lysine-rich domain. nih.gov The hydrophobic domain is thought to interact with the protein cargo, while the hydrophilic, positively charged domain interacts with the negatively charged cell surface to initiate uptake.
A notable example of this is the formation of complexes between Pep-1 and the tumor suppressor protein p27Kip1. Research has shown that these complexes self-assemble into discrete nanoparticles. The size and homogeneity of these nanoparticles, which are critical for their biological efficiency, are directly dependent on the molar ratio of Pep-1 to the p27Kip1 cargo. nih.gov This ability to form stable, non-covalent complexes without the need for chemical conjugation makes Pep-1 a versatile and easy-to-use tool for protein delivery in research settings. nih.gov
Numerous studies have demonstrated the successful delivery of biologically active proteins into various cell types using Pep-1. A significant advantage of this method is that the delivered proteins retain their function within the cell.
One study demonstrated the high-efficiency delivery of active β-galactosidase into cultured mouse Müller cells. The transfection efficiency, as measured by the percentage of cells showing enzymatic activity, was between 80% and 92%. nih.gov The same study also showed successful delivery of antibodies, such as non-specific IgG, into Müller cells both in vitro and in vivo, with the delivered antibodies being detected in the cytoplasm and occasionally in the nuclei. nih.gov
Another research example is the delivery of Green Fluorescent Protein (GFP). It was reported that after incubation with a complex of Pep-1 and GFP, the protein was detectable in over 60% of the treated cells. nih.gov These findings underscore the utility of this compound as a robust vehicle for introducing functional proteins into cells for a wide array of research applications, from studying protein function to tracking cellular processes.
Table 2: Efficacy of Pep-1 Mediated Protein Delivery in Research Models
| Protein Cargo | Cell Model | Delivery Efficiency/Outcome | Reference |
|---|---|---|---|
| β-galactosidase | Cultured Mouse Müller Cells | 80-92% of cells showed enzymatic activity | nih.gov |
| Green Fluorescent Protein (GFP) | Not specified | Detectable in >60% of cells | nih.gov |
| Immunoglobulin G (IgG) | Mouse Müller Cells (in vitro and in vivo) | Successful cytoplasmic and occasional nuclear delivery | nih.gov |
| p27Kip1 | Not specified | Formation of biologically efficient nanoparticles | nih.gov |
Nanoparticle and Liposome (B1194612) Functionalization for Enhanced Cellular Uptake
The functionalization of nanocarriers with cell-penetrating peptides (CPPs) like Pep-1 represents a significant advancement in drug delivery technology. mdpi.com By modifying the surface of nanoparticles and liposomes with Pep-1, researchers aim to overcome the cellular membrane barrier, which often limits the efficacy of therapeutic agents. mdpi.comnih.gov The peptide facilitates the translocation of these delivery systems into the cell, enhancing the intracellular concentration of the encapsulated cargo. mdpi.comnih.gov The core mechanism often involves the covalent conjugation of the peptide to the nanocarrier surface. The cysteamide component of this compound provides a terminal thiol group, which is highly reactive and suitable for forming stable linkages with functional groups, such as maleimide, on the surface of nanoparticles or liposomes. nih.govresearchgate.net
The integration of Pep-1 onto nanoparticle surfaces has been explored to create sophisticated delivery systems capable of targeting specific cells and tissues. mdpi.com These peptide-functionalized nanoparticles (peptide-f-NPs) leverage the cell-penetrating properties of Pep-1 to improve cellular entry and payload delivery. acs.org
Research in this area has demonstrated significant enhancements in cellular uptake and therapeutic potential. For instance, nanoparticles composed of polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) (PEG-PLGA) were functionalized with Pep-1 to target glioma cells. nih.gov These Pep-1-functionalized nanoparticles (Pep-NP) showed a markedly enhanced cellular association with rat C6 glioma cells and improved penetration into 3D glioma spheroids when compared to non-targeted nanoparticles. nih.gov In vivo studies further revealed that following intravenous administration, the accumulation of Pep-NP in the glioma region was 2.21 times higher than that of non-functionalized nanoparticles. nih.gov This highlights the peptide's role in crossing the blood-tumor barrier and homing to the tumor site. nih.gov
Another approach involves the use of Pep-1 to facilitate the intracellular delivery of inorganic nanoparticles, such as gold nanoparticles (AuNPs), which have applications in diagnostics and therapy. researchgate.netnih.govmdpi.com The functionalization of such nanoparticles aims to combine the unique physical properties of the inorganic core with the biological targeting and delivery capabilities of the peptide. mdpi.com
The table below summarizes key findings from studies involving Pep-1 functionalized nanoparticle systems.
| Nanoparticle System | Cargo/Target | Key Research Findings |
| Pep-1-functionalized PEG-PLGA Nanoparticles (Pep-NP) | Glioma Cells (C6) | Exhibited significantly enhanced cellular association and improved penetration in 3D glioma spheroids. Achieved 2.21-fold higher accumulation in glioma tissue in vivo compared to non-targeted nanoparticles. nih.gov |
| Pep-1-modified Liposomal Carriers | Gold Nanoparticles (AuNPs) | Successfully encapsulated 13 nm AuNPs within liposomes that were then functionalized with Pep-1. The system increased the cellular association and/or translocation of AuNPs into cells compared to bare AuNPs. researchgate.netnih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, but their cellular uptake can be inefficient. rsc.orgresearchgate.net Functionalizing the surface of liposomes with Pep-1 peptide is a proven strategy to significantly boost their entry into cells. mdpi.comnih.gov These Pep-1-modified liposomes (Pep1-Lipo) have been designed as advanced nanocarriers for a variety of therapeutic macromolecules. nih.gov
Studies have shown that the degree of cellular uptake is directly related to the density of Pep-1 on the liposomal surface. nih.gov In one study, the amount of Pep-1 conjugated to the vesicle was controlled to range from 70 to 700 molecules per vesicle. nih.govresearchgate.net When these liposomes were used to deliver the fluorescence-labeled protein bevacizumab, they rapidly bound to the cell membrane and translocated into cells within one hour, showing superior performance compared to conventional liposomes. nih.gov
The therapeutic efficacy of drugs has also been shown to increase with this delivery system. In a study focused on glioma treatment, liposomes loaded with the anticancer agent cilengitide (B523762) and conjugated with Pep-1 (PeCNL) were developed. nih.gov These targeted liposomes demonstrated a remarkable increase in cellular uptake, reaching 89.8% in cancer cells compared to 47.5% for non-targeted liposomes. nih.gov This enhanced uptake translated to a significantly higher cytotoxic effect and a greater induction of apoptosis (~35%) compared to the non-targeted formulation. nih.gov
Further innovation has led to the development of dual-ligand liposomes. One such system incorporated both Pep-1 and folic acid on the liposome surface. nih.gov This design aims to combine the targeted binding to folic acid receptors, which are overexpressed on many cancer cells, with the enhanced translocation capability of Pep-1. nih.gov This dual-modified nanocarrier exhibited a more than twofold increase in translocation into folic acid receptor-positive HeLa cells compared to liposomes modified with only the Pep-1 peptide. nih.gov
The table below presents detailed findings from research on Pep-1 functionalized liposomes.
| Liposome System | Encapsulated Cargo | Key Research Findings |
| Pep-1-Liposome (Pep1-Lipo) | Bevacizumab | Cellular uptake was proportional to the amount of Pep-1 on the surface (70-700 molecules/vesicle). Showed rapid binding and migration into cells within 1 hour. nih.gov |
| Pep-1-conjugated Liposome (PeCNL) | Cilengitide (CGL) | Cellular uptake increased to 89.8% compared to 47.5% for non-targeted liposomes. Exhibited significantly higher cytotoxicity and apoptosis (~35%) in cancer cells. nih.gov |
| Pep-1-modified Liposome | Gold Nanoparticles (AuNPs) | Formulated into carriers of 150-170 nm in size with a zeta potential of 45 mV. Demonstrated increased cellular translocation of AuNPs. researchgate.netnih.gov |
| Folic Acid-tethered Pep-1-Liposome (FP-Lipo) | Fluorescent Probe | A dual-ligand system that showed over twofold enhanced translocation into folic acid receptor-positive HeLa cells compared to single Pep-1 modified liposomes. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
V. Structure Activity Relationship Sar Studies
Identification of Key Residues for Translocation Efficiency
The primary sequence of Pep-1 is a carefully designed arrangement of amino acids that dictates its function. It is a 21-residue amphipathic peptide. nih.gov The sequence, H-KETWWETWWTEWSQPKKKRKV-OH, reveals distinct domains crucial for its activity. abbiotec.com The N-terminal region is rich in tryptophan, a hydrophobic residue, while the C-terminal domain is characterized by a high concentration of lysine (B10760008), a positively charged (cationic) amino acid. abbiotec.comnih.gov
Studies have shown that the tryptophan residues are essential for the interaction with the lipid bilayer of the cell membrane. acs.org The indole (B1671886) side chain of tryptophan facilitates the initial contact and insertion into the hydrophobic core of the membrane. The lysine-rich domain, on the other hand, is critical for the initial electrostatic interactions with the negatively charged components of the cell surface, such as phospholipids (B1166683). nih.gov The strategic placement of these residues creates an amphipathic character, a key feature for membrane translocation. nih.gov
Influence of Hydrophobic and Hydrophilic Domains on Activity
Pep-1's structure is tripartite, consisting of a hydrophobic domain, a hydrophilic domain, and a linker region. nih.gov The N-terminal hydrophobic domain is dominated by tryptophan residues, which are crucial for insertion into the cell membrane's core. nih.govnih.gov The C-terminal hydrophilic domain is rich in lysine, a cationic residue that facilitates the initial binding to the negatively charged cell surface. nih.govnih.gov A central linker, composed of the sequence WSQP, provides flexibility, allowing the hydrophobic and hydrophilic domains to orient optimally for membrane interaction. nih.gov
The balance between hydrophobicity and hydrophilicity is paramount for the peptide's activity. An appropriate level of hydrophobicity is required for membrane penetration, while the hydrophilic, cationic nature of the C-terminus promotes the initial association with the cell surface. nih.govnih.gov This amphipathic nature allows Pep-1 to interact with the diverse chemical environments of the cell membrane, from the charged surface to the lipid interior. nih.gov
Table 1: Domain Composition of Pep-1
| Domain | Sequence | Key Characteristics | Primary Function |
| Hydrophobic | KETWWETWWTEW | Tryptophan-rich | Membrane insertion |
| Linker | SQP | Flexible | Domain flexibility |
| Hydrophilic | KKKRKV | Lysine-rich, Cationic | Initial cell surface binding |
Role of C-Terminal Cysteamide Group in Delivery Efficacy
The addition of a cysteamide group at the C-terminus of Pep-1 introduces a reactive thiol group. This modification allows for the formation of a disulfide bond, enabling the dimerization of the peptide. nih.gov This dimerization can enhance the stability of the complex formed between the peptide and its cargo, a crucial factor for efficient delivery. nih.gov The disulfide bond is designed to be cleaved in the reducing environment inside the cell, releasing the cargo. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The biological activity of peptides is often dictated by their three-dimensional conformation. nih.gov Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies have revealed that Pep-1 can transition from an unstructured state to a more ordered helical conformation, particularly upon interaction with lipid membranes. nih.gov Specifically, the α-helical domain has been identified to span residues 4-13. nih.gov This conformational change is believed to be a key step in the membrane translocation process. nih.gov
The interaction of Pep-1 with model lipid bilayers is concentration-dependent. At lower concentrations, Pep-1 molecules can adopt an orientation nearly perpendicular to the plane of the bilayer, which is thought to be crucial for forming a transient pore-like structure for translocation. nih.govnih.gov As the concentration increases, the orientation of the peptides becomes more random. nih.govnih.gov The ability of Pep-1 to adopt different conformations (α-helical and β-sheet structures) depending on the lipid environment further highlights the dynamic nature of its interaction with the cell membrane. nih.govnih.gov
Impact of Sequence Modifications on Interaction Profiles
Structure-activity relationship studies often involve creating peptide arrays with systematic modifications, such as truncations, alanine (B10760859) scans, and the introduction of non-natural amino acids, to identify the residues most critical for binding and activity. rsc.org For example, the replacement of specific residues can be used to probe the importance of certain hydrophobic or charged interactions. upenn.edu Computational modeling, in conjunction with experimental data, can provide insights into how these modifications alter the peptide's structure and its binding to target membranes, aiding in the design of more potent and specific cell-penetrating peptides. nih.govyoutube.com
Vi. Biochemical and Cellular Interaction Studies
Interaction with Biological Molecules via Thiol Group Reactivity
Pep-1-cysteamide trifluoroacetate (B77799) possesses a terminal thiol (-SH) group from its cysteamine (B1669678) moiety, which is the primary site of its chemical reactivity with biological molecules. The chemistry of this thiol group is analogous to that of other low-molecular-weight thiols like cysteine and glutathione, playing a versatile role in cellular biochemistry. nih.gov Its reactivity is centered around the ability of the thiol group to be deprotonated to a more reactive thiolate anion (S⁻), which is a potent nucleophile. nih.gov
One of the principal interactions is the thiol-disulfide exchange reaction. The cysteamine moiety can react with disulfide bonds in proteins or small molecules, leading to the formation of a mixed disulfide. For instance, it can interact with extracellular cystine to form a cysteamine-cysteine mixed disulfide. nih.gov This mixed disulfide can then be transported into cells via amino acid transporters, where the intracellular reducing environment regenerates the free cysteamine and cysteine. nih.gov This mechanism is a key pathway for the cellular uptake and activity of cysteamine.
Furthermore, the thiol group of cysteamine can directly modify proteins through a process known as S-acylation or, more specifically, "cysteaminylation." nih.gov This involves the formation of a reversible disulfide bond between the cysteamine molecule and a cysteine residue on a target protein. nih.gov Such modifications can alter the protein's structure, function, or interaction with other molecules. The reactivity of the thiol group is also evident in its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can react with species like hydrogen peroxide and can form adducts with RNS, potentially forming S-nitrosocysteamine under certain conditions, which has its own distinct biological activities. nih.govresearchgate.net
The table below summarizes the key reactive interactions of the cysteamine thiol group.
| Interaction Type | Reactant | Product | Significance |
| Thiol-Disulfide Exchange | Protein Disulfide (R-S-S-R) | Mixed Disulfide (Pep-1-cysteamide-S-S-R) | Alters protein structure; facilitates cellular uptake. nih.gov |
| Cysteaminylation | Protein Thiol (Protein-SH) | Mixed Disulfide (Protein-S-S-cysteamide-Pep-1) | Post-translational modification altering protein function. nih.gov |
| Oxidation | Oxygen (O2), Transition Metals | Cystamine (disulfide form) + ROS | Modulates redox environment. nih.gov |
| Reaction with RNS | Nitrite (NO2⁻) at acidic pH | S-nitrosocysteamine | Formation of a bioactive nitrosothiol. researchgate.net |
Influence on Cellular Signaling Pathways in Research Contexts
The cysteamine component of Pep-1-cysteamide trifluoroacetate has been studied for its ability to modulate various cellular signaling pathways, primarily through its influence on the cellular redox state and its interaction with key signaling proteins. Research on cysteamine and its oxidized form, cystamine, has shown that these aminothiols can upregulate neuroprotective pathways, making them subjects of interest in neurodegenerative disease research. frontiersin.org
Key signaling pathways influenced in research contexts include:
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Studies have reported that cysteamine treatment can increase the levels of BDNF, a critical protein for neuronal survival, differentiation, and synaptic plasticity. frontiersin.org
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Cysteamine can activate the Nrf2 signaling pathway. frontiersin.org Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of genes involved in detoxification and protection against oxidative stress.
The cell-penetrating nature of the Pep-1 peptide facilitates the entry of the entire molecule into cells, allowing the cysteamine moiety to exert its effects intracellularly. medchemexpress.com While Pep-1 itself is primarily a delivery vehicle, its ability to traverse membranes ensures that the bioactive cysteamine portion reaches intracellular targets where it can influence these signaling cascades. medchemexpress.comnih.gov For example, studies on Pep-1 have demonstrated its ability to inhibit the intracellular growth of the bacterium Chlamydia trachomatis, indicating a specific intracellular biological effect. nih.gov This suggests that once inside the cell, the molecule can interfere with pathways essential for pathogen replication. nih.gov
Studies on Protein Folding and Disulfide Bond Formation
The formation of disulfide bonds between cysteine residues is a critical covalent modification that stabilizes the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment. monash.edu These bonds are formed through the oxidation of two thiol groups. The cysteamine moiety of this compound, with its reactive thiol group, can directly participate in the chemistry of disulfide bond formation and reduction.
In the context of protein folding, thiol-containing compounds can act as catalysts or regulators. The process of oxidative protein folding in the endoplasmic reticulum is managed by enzymes like protein disulfide isomerase (PDI), which catalyze the formation, reduction, and isomerization of disulfide bonds until the native conformation is achieved. mdpi.com Small molecules with reactive thiols can influence this process. For instance, a dithiol compound synthesized from cysteine and cysteamine was shown to be an effective disulfide-reducing agent, comparable in performance to dithiothreitol (B142953) (DTT) but with a broader effective pH range. acs.org
The cysteamine portion of the peptide can engage in thiol-disulfide exchange reactions with folding proteins. frontiersin.org It can break non-native disulfide bonds, allowing the protein to explore alternative conformations and find its correct structure. Conversely, under oxidizing conditions, it could potentially promote the formation of disulfide bonds. The rate and likelihood of these reactions depend on several factors, including the local redox potential and the accessibility of cysteine residues within the folding polypeptide chain. researchgate.netresearchgate.net The presence of the thiol group makes Pep-1-cysteamide a potential tool in research studying protein folding mechanisms, where it could be used to probe the role of specific disulfide bonds or to assist in the refolding of proteins in vitro.
| Research Area | Role of Thiol Group (from Cysteamine) | Implication |
| Disulfide Bond Reduction | Acts as a reducing agent, breaking disulfide bridges. | Can resolve misfolded protein structures by breaking incorrect disulfide bonds. acs.org |
| Disulfide Bond Formation | Can be oxidized to form a disulfide with a protein cysteine. | Potential to participate in oxidative folding pathways. nih.govnih.gov |
| Thiol-Disulfide Isomerization | Can catalyze the rearrangement of existing disulfide bonds. | Facilitates the search for the native protein conformation. mdpi.com |
Redox Signaling Pathway Modulation in Cell Culture Systems
The thiol group of this compound is a key player in modulating redox signaling in cell culture. The cellular redox environment is a delicate balance between oxidizing and reducing species, and shifts in this balance can trigger or inhibit specific signaling pathways. Thiol-containing molecules are central to maintaining this homeostasis. nih.gov
In cell culture systems, the addition of thiol compounds like N-acetylcysteine (NAC) or cysteamine can directly impact the redox state of both the culture medium and the cells. nih.govnih.gov Cysteamine can act as an antioxidant by scavenging reactive oxygen species or by increasing the intracellular levels of cysteine, a precursor to the major cellular antioxidant glutathione. nih.govfrontiersin.org This can protect cells from oxidative stress-induced damage. For example, exposure of cells to NAC has been shown to increase the number of reduced protein thiols on the cell surface. nih.gov
However, the role of cysteamine is context-dependent. In the presence of transition metals, the oxidation of cysteamine to its disulfide form, cystamine, can generate hydrogen peroxide and other free radicals, thereby acting as a pro-oxidant. nih.gov This dual capability allows it to modulate redox-sensitive signaling pathways in complex ways. The antimicrobial activity of cysteamine, for instance, is partly attributed to its ability to undermine bacterial defenses against oxidative and nitrosative stress. researchgate.net By altering the redox state, Pep-1-cysteamine can influence the activity of redox-sensitive transcription factors and enzymes, thereby modulating cellular responses to environmental cues in research settings. nih.gov
Vii. Methodologies for Characterization in Academic Research
Spectroscopic Techniques
Spectroscopy provides a powerful lens through which the molecular properties and interactions of Pep-1 are investigated. These techniques measure the interaction of the peptide with electromagnetic radiation, yielding data on its structure, conformation, and binding affinities.
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of Pep-1 with other molecules, such as proteins or lipid membranes. This method often leverages the intrinsic fluorescence of tryptophan residues within the Pep-1 sequence or involves labeling the peptide with an extrinsic fluorophore.
Research has employed fluorescence to quantify the binding affinity between peptides and their protein targets. In one such approach, a fluorescently labeled version of a peptide (F-pep1) was titrated with a target protein (Trigger Factor, TF), and the change in fluorescence intensity was measured to determine the dissociation constant (Kᴅ). researchgate.net The calculated Kᴅ of approximately 120 µM indicated a relatively weak interaction in solution. researchgate.net This type of analysis can be controlled by using an excess of the unlabeled peptide to quench the signal, confirming the specificity of the interaction. researchgate.net
Furthermore, fluorescence spectrometry has been used to study the partition of Pep-1 into lipid bilayers, a critical step in its cell-penetrating mechanism. Studies have shown that Pep-1 has a high affinity for neutral lipid vesicles, which is further enhanced by the presence of anionic lipids. nih.gov The partition coefficient (Kp) can be significantly affected by environmental conditions; for instance, a reducing environment has been shown to strongly inhibit the peptide's incorporation into membranes. nih.gov
Table 1: Findings from Fluorescence Spectroscopy Studies of Pep-1 and Related Peptides
| Parameter Measured | System Studied | Key Finding | Reference |
| Dissociation Constant (Kᴅ) | F-pep1 peptide and Trigger Factor (TF) protein | Kᴅ was calculated to be approximately 120 µM, signifying a low-affinity interaction. | researchgate.net |
| Partition Coefficient (Kp) | Pep-1 and neutral lipid vesicles | Kp = 2.8 x 10³, indicating high affinity. | nih.gov |
| Partition Coefficient (Kp) | Pep-1 and neutral lipid vesicles in a reducing environment | Kp = 2.2 x 10², indicating strong inhibition of membrane partition. | nih.gov |
Circular Dichroism (CD) spectroscopy is the principal method for investigating the secondary structure and conformational changes of peptides like Pep-1. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides.
CD studies reveal that the conformation of a peptide is highly dependent on its environment. For example, a peptide may adopt a disordered, random-coil conformation in an aqueous buffer but transition to a more structured α-helical conformation in the presence of membrane-mimicking solvents like trifluoroethanol (TFE). nih.govresearchgate.net The spectra of oxidized (cyclic) and reduced (linear) forms of a peptide can also show significant differences, with the cyclic form often being more structured. researchgate.net
A significant challenge in the CD analysis of peptides like Pep-1, which contains multiple tryptophan residues, is the spectral interference from aromatic and sulfur-containing side chains. nih.govcymitquimica.com Advanced methods, such as singular value decomposition, are employed to correct the CD spectra. This involves fitting basis vectors from non-aromatic peptide spectra to the unaffected region of the target peptide's spectrum to reconstruct a corrected spectrum, thereby isolating the contribution of the peptide backbone's conformation. nih.gov
Table 2: Environmental Effects on Peptide Conformation Studied by CD Spectroscopy
| Peptide State | Solvent/Condition | Observed Conformation | Reference |
| Model Peptide | Aqueous Buffer (pH 5.5) | Random-coil | nih.gov |
| Model Peptide | Methanol/Buffer Solution | α-helix | nih.gov |
| Reduced E-peptide-1 | Water | Less Structured | researchgate.net |
| Oxidized E-peptide-1 | 60% Trifluoroethanol | More Structured (Helical) | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed, atom-level information about the three-dimensional structure of peptides in solution. chemrxiv.org Techniques like 1D ¹H-NMR and 2D experiments (e.g., COSY, HSQC) allow for the assignment of specific resonances to individual atoms within the peptide. rsc.orgnih.gov
In the analysis of peptides as their trifluoroacetate (B77799) salts, sample preparation is critical. The pH of the sample, often prepared in a water/deuterium oxide mixture, may be adjusted with deuterated trifluoroacetic acid (TFA-d). nih.gov This minimizes the rate of proton exchange between the peptide's amide groups and the solvent, resulting in sharper signals for the backbone amide protons, which are crucial for structural assignment. nih.gov The resulting spectra allow for the precise determination of chemical shifts. While the signals from the peptide are meticulously analyzed, the signal for the TFA counter-ion is typically not included in the final assignments. rsc.org
Table 3: Example ¹H NMR Chemical Shifts for a Peptide in D₂O as a TFA Salt
| Proton Environment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Reference |
| Aliphatic (m, 6H) | 1.71 | - | rsc.org |
| Aliphatic (m, 4H) | 2.47 | - | rsc.org |
| Aliphatic (t, 6H) | 2.73 | 6.6 | rsc.org |
| Aliphatic (t, 6H) | 3.20 | 7.0 | rsc.org |
| CαH (dd, 1H) | 4.13 | 4, 6 | rsc.org |
Microscopy-Based Approaches for Cellular Uptake
Microscopy techniques are indispensable for visualizing and understanding how Pep-1 mediates the entry of cargo into living cells. These methods provide direct evidence of cellular uptake, intracellular localization, and trafficking pathways.
Fluorescent microscopy is a cornerstone technique for observing the cellular uptake facilitated by Pep-1. This is typically achieved by conjugating a fluorescent probe, such as Texas Red, to the cargo molecule being delivered. nih.gov
Studies using this method have demonstrated that Pep-1 significantly enhances the uptake of its cargo. For instance, in COS-7 cells, Pep-1 was found to increase the uptake of Texas Red-labeled Acyl-CoA Binding Protein (TR-ACBP) by 2.4-fold compared to serum alone. nih.gov The intracellular localization can be observed through the distribution of fluorescence within the cell. The efficiency of uptake is often found to be temperature-dependent; uptake is significantly inhibited at 4°C compared to 37°C, suggesting an energy-dependent endocytic mechanism rather than direct physical translocation. nih.gov This approach has also been used to validate the enhanced cellular internalization of drug-delivery vehicles, such as lactosomes, when modified with Pep-1. researchgate.net
Confocal Laser Scanning Microscopy (CLSM) offers improved resolution and optical sectioning compared to conventional fluorescence microscopy, enabling a more detailed analysis of the intracellular trafficking of Pep-1 and its cargo. nih.govnih.gov
CLSM is particularly powerful for co-localization studies, where the fluorescently labeled cargo is imaged alongside dyes that specifically stain different organelles. Such experiments have revealed that while Pep-1 facilitates the delivery of cargo to various cellular compartments, it can selectively alter the final destination. nih.gov For example, Pep-1 was shown to increase the association of TR-ACBP with mitochondria while decreasing its presence in the endoplasmic reticulum. nih.gov
To dissect the initial peptide-membrane interaction, CLSM is often used with model membranes like Giant Unilamellar Vesicles (GUVs). nih.gov These studies can systematically vary the lipid composition of the GUVs to determine how factors like anionic lipids (e.g., phosphatidylserine) or lipids that induce membrane curvature (e.g., phosphatidylethanolamine) influence peptide binding and internalization. nih.govnih.gov
Table 4: Summary of CLSM Findings for Pep-1 and Other CPPs
| Technique | System Studied | Key Finding | Reference |
| Co-localization | Pep-1 delivering TR-ACBP in COS-7 cells | Pep-1 shifted cargo distribution away from the endoplasmic reticulum and towards mitochondria. | nih.gov |
| Co-localization | Pep-1 delivering TR-ACBP in COS-7 cells | Cargo co-localized with markers for macropinocytosis and lipid rafts. | nih.gov |
| Model Membranes | Various CPPs and GUVs | Peptides internalized into vesicles containing anionic or cone-shaped lipids but not neutral vesicles. | nih.govnih.gov |
| Localization | NBD-labeled peptides on E. coli | Appreciable fluorescence indicated considerable binding of peptides to the bacterial surface. | researchgate.net |
Electron Microscopy for Subcellular Distribution
Electron microscopy has been a valuable tool in visualizing the morphological characteristics of Pep-1 when complexed with a cargo molecule. Research has shown that the cell-penetrating peptide Pep-1 can form nanoparticle complexes with its cargo. nih.gov
One study investigated the features of Pep-1/cargo complexes using scanning electron microscopy (SEM). nih.gov The findings provided the first visual evidence that biologically active complexes of Pep-1 with a tumor suppressor protein exist as distinct nanoparticles. nih.gov The size and homogeneity of these nanoparticles were found to be directly dependent on the ratio of Pep-1 to its cargo, which in turn correlated with the efficiency of cargo delivery into cells. nih.gov While this study focused on the morphology of the peptide-cargo complex prior to cellular entry, it lays the groundwork for understanding the initial state of the delivery vehicle. Techniques like transmission electron microscopy (TEM) coupled with immunogold labeling could be hypothetically employed to visualize the subcellular localization of Pep-1-cysteamide Trifluoroacetate within different cellular compartments after internalization.
| Parameter | Observation | Implication |
| Complex Morphology | Formation of discrete nanoparticles | Efficient packaging of cargo for delivery |
| Particle Size & Homogeneity | Dependent on Pep-1/cargo ratio | Directly influences biological efficiency |
Mass Spectrometry for Peptide Characterization and Modification Analysis
Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides like this compound, confirming its identity and purity. nih.gov The process typically involves solid-phase peptide synthesis followed by purification using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govacs.org
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are commonly used to determine the molecular weight of the synthesized peptide. nih.govacs.org For this compound, the expected molecular weight is approximately 2949.39 g/mol . cymitquimica.combiosynth.com
Tandem mass spectrometry (MS/MS) is crucial for sequence verification and the analysis of any modifications. nih.gov This technique involves the fragmentation of the peptide backbone and the analysis of the resulting fragment ions to confirm the amino acid sequence. nih.gov
The presence of trifluoroacetate (TFA) as a counterion, while beneficial for solubility and stability, can sometimes interfere with mass spectrometry analysis by causing signal suppression. springernature.comnih.gov Methodological adjustments, such as the use of supercharging agents, can be employed to mitigate these effects and enhance the signal of the peptide. springernature.comnih.gov
| Analytical Technique | Purpose | Key Findings/Considerations |
| RP-HPLC | Purification | Ensures high purity of the synthesized peptide. nih.govacs.org |
| ESI-MS / MALDI-MS | Molecular Weight Determination | Confirms the mass of the peptide, which is approximately 2949.39 g/mol . cymitquimica.combiosynth.com |
| Tandem MS (MS/MS) | Sequence Verification & Modification Analysis | Confirms the amino acid sequence and identifies any post-synthesis modifications. nih.gov |
Cell-Based Assays for Permeation and Functional Efficacy in Research Models
A variety of cell-based assays are utilized in research to quantify the cellular uptake of this compound and to assess its functional efficacy as a delivery vehicle.
Permeation Assays:
The ability of Pep-1 to penetrate cell membranes is a key characteristic that is extensively studied. To visualize and quantify its uptake, the peptide is often labeled with a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC) or carboxytetramethylrhodamine (TAMRA). nih.govresearchgate.netnih.gov
Confocal Microscopy: This technique allows for the visualization of the subcellular localization of the fluorescently labeled peptide within living or fixed cells. researchgate.netresearchgate.netnih.gov Studies have shown that Pep-1 can rapidly localize to the nucleus of various cell types. abbiotec.comtandfonline.com Confocal microscopy can help determine whether the peptide accumulates in specific organelles, such as endosomes, or is distributed throughout the cytoplasm and nucleus. researchgate.net
Flow Cytometry: This method provides a quantitative analysis of peptide uptake across a large population of cells. nih.govresearchgate.netnih.gov By measuring the fluorescence intensity of cells treated with the labeled peptide, researchers can compare the internalization efficiency of different cell-penetrating peptides or the effect of different conditions on uptake. nih.govresearchgate.net To distinguish between membrane-bound and internalized peptides, a quenching agent or enzymatic digestion of surface-bound peptides can be employed. nih.govnih.gov
Functional Efficacy Assays:
The ultimate goal of using Pep-1 as a delivery vehicle is to transport a biologically active cargo into cells. Therefore, assays that measure the function of the delivered molecule are critical.
Wound-Healing Assay: In one study, human epidermal growth factor (hEGF) was fused to Pep-1. The biological activity of the fusion protein was assessed using a scratch wound-healing assay, which demonstrated that the Pep-1-fused hEGF retained its ability to promote cell migration and proliferation. tandfonline.com
Enzyme Activity Assays: If the cargo is an enzyme, its activity can be measured in cell lysates after delivery via Pep-1. For example, the delivery of active enzymes into osteoblasts and other cell types has been demonstrated using the Pep-1 system. nih.gov
Neuroprotection Models: The efficacy of Pep-1 has also been tested in models of neuronal injury. However, in one particular study using cortical neuronal cultures, Pep-1 was found to be ineffective in providing neuroprotection against glutamic acid and kainic acid-induced injury. nih.gov This highlights the importance of evaluating the efficacy of Pep-1 in specific contexts and research models.
| Assay Type | Methodology | Purpose | Example Finding |
| Confocal Microscopy | Visualization of fluorescently-labeled peptide | Determine subcellular localization | Pep-1 can localize to the cell nucleus. abbiotec.comtandfonline.com |
| Flow Cytometry | Quantification of fluorescence in a cell population | Measure and compare uptake efficiency | Allows for quantitative comparison of different CPPs. nih.govresearchgate.netnih.gov |
| Wound-Healing Assay | Measure the rate of "wound" closure in a cell monolayer | Assess the biological activity of delivered growth factors | Pep-1-fused hEGF promotes cell migration. tandfonline.com |
| Neuroprotection Assay | Expose neuronal cultures to toxins with and without peptide treatment | Evaluate the protective effect of the peptide or its cargo | Pep-1 was ineffective in specific excitotoxicity models. nih.gov |
Q & A
Q. How can researchers determine the peptide content in trifluoroacetate salts when counterions are present?
Methodological Answer: Use amino acid analysis (AAA) to quantify the peptide backbone independently of the trifluoroacetate counterion. For example, in Exendin-4 trifluoroacetate, AAA distinguishes peptide mass from the salt by hydrolyzing the peptide and quantifying individual amino acids via HPLC or mass spectrometry . Pair this with HPLC (98% purity standards) to validate results, as demonstrated for N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate .
Q. What analytical techniques ensure purity and stability of trifluoroacetate-containing peptides during storage?
Methodological Answer: Employ reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to monitor degradation. For example, Defensin HNP-1 trifluoroacetate requires >95% purity validated via HPLC and mass spectrometry, with stability assessed under varying pH and temperature conditions . Batch testing protocols, as outlined for EG00229 trifluoroacetate, include UV-Vis spectroscopy and stability-indicating assays .
Q. How is trifluoroacetate quantified in environmental or biological matrices?
Methodological Answer: Use ion chromatography with suppressed conductivity detection, achieving a limit of quantification (LOQ) of 0.5 ppb for trifluoroacetate in snow/ice samples. Preconcentration techniques (e.g., solid-phase extraction) enhance sensitivity in complex matrices . For biological systems, deconvolute signals using CF₃ (trifluoroacetate) and CH₃ (acetate) markers in IR or NMR spectra .
Q. What protocols are recommended for synthesizing cyclic peptides with trifluoroacetate counterions?
Methodological Answer: Cyclize linear peptides using Fmoc/t-Bu solid-phase synthesis, followed by cleavage with TFA to yield trifluoroacetate salts. For Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate, purify via preparative HPLC and confirm cyclization using MALDI-TOF MS and circular dichroism .
Q. How can researchers validate the absence of residual solvents in trifluoroacetate-based compounds?
Methodological Answer: Perform gas chromatography (GC) with headspace sampling for solvents like ethanol or acetone. For example, USP guidelines for reagent testing specify GC-MS thresholds for residual solvents in trifluoroacetate salts .
Advanced Research Questions
Q. How can trifluoroacetate interference be mitigated in spectroscopic analyses of peptide-ligand interactions?
Methodological Answer: Replace trifluoroacetate with non-interfering counterions (e.g., acetate) via ion-exchange chromatography. For surface-binding studies, use CF₃ signal deconvolution in XPS or IR spectra to distinguish trifluoroacetate contributions from peptide signals .
Q. What strategies optimize trifluoroacetate salt synthesis for high-yield, scalable production?
Methodological Answer: Screen solvent systems (e.g., DMSO/water mixtures) to enhance solubility during precipitation. For barium trifluoroacetate, thermal decomposition studies (TGA/DSC) reveal optimal calcination temperatures to avoid byproduct formation . Scale-up protocols should include inline pH monitoring to stabilize trifluoroacetate intermediates .
Q. How do trifluoroacetate counterions influence the biological activity of peptide therapeutics?
Methodological Answer: Compare bioactivity of trifluoroacetate vs. hydrochloride salts in cell-based assays. For α-CGRP trifluoroacetate, receptor-binding assays (e.g., cAMP modulation in neuronal cells) show counterion-dependent pharmacokinetics, requiring dose adjustments based on salt molarity .
Q. What advanced chromatographic methods resolve trifluoroacetate-related peak splitting in HPLC?
Methodological Answer: Use high-resolution UPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile). For amphiphilic copolymers, GPC with sodium trifluoroacetate eluent (50 mM) improves separation efficiency by reducing ionic interactions .
Q. How can computational modeling predict trifluoroacetate interactions in peptide crystallization?
Methodological Answer: Apply molecular dynamics simulations (e.g., AMBER force field) to model trifluoroacetate hydrogen bonding with peptide backbones. For Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate, PubChem-derived InChI data (e.g., hydrogen bond donor/acceptor counts) guide solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
